(S)-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate
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Overview
Description
(S)-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate is a chiral compound often used in organic synthesis. It is known for its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a tert-butyl group, an amino group, and a carbamate group, making it versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 3-aminopropanoate and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere like nitrogen or argon.
Procedure: The tert-butyl 3-aminopropanoate is first reacted with tert-butyl chloroformate to form the intermediate tert-butyl 3-(tert-butoxycarbonylamino)propanoate. This intermediate is then treated with a suitable chiral catalyst to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
(S)-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the carbamate group can participate in nucleophilic attacks. These interactions facilitate the compound’s role in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate: The enantiomer of the (S)-form, with different stereochemistry.
tert-butyl 3-aminopropanoate: A precursor in the synthesis of the target compound.
tert-butyl chloroformate: Another precursor used in the synthesis.
Uniqueness
(S)-tert-butyl 1-aMino-3-tert-butoxy-1-oxopropan-2-ylcarbaMate is unique due to its chiral nature, which allows for specific interactions in asymmetric synthesis. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-7-8(9(13)15)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H2,13,15)(H,14,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSVXELAMSIORF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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